N-(cyclopentylideneamino)-3,4-dimethoxybenzamide
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Overview
Description
N-(cyclopentylideneamino)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopentylideneamino group attached to a 3,4-dimethoxybenzamide moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylideneamino)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylideneamino)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(cyclopentylideneamino)-3,4-dimethoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopentylideneamino)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylideneamino)-3,4-dimethoxybenzamide
- N-(cyclopropylideneamino)-3,4-dimethoxybenzamide
- N-(cyclobutylideneamino)-3,4-dimethoxybenzamide
Uniqueness
N-(cyclopentylideneamino)-3,4-dimethoxybenzamide is unique due to its specific cyclopentylideneamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
475395-92-7 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-18-12-8-7-10(9-13(12)19-2)14(17)16-15-11-5-3-4-6-11/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
XMDROOYANQVMHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=C2CCCC2)OC |
solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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